8-methoxy-5-nitro-2H-chromen-2-one
CAS No.: 57585-53-2
Cat. No.: VC10454019
Molecular Formula: C10H7NO5
Molecular Weight: 221.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57585-53-2 |
---|---|
Molecular Formula | C10H7NO5 |
Molecular Weight | 221.17 g/mol |
IUPAC Name | 8-methoxy-5-nitrochromen-2-one |
Standard InChI | InChI=1S/C10H7NO5/c1-15-8-4-3-7(11(13)14)6-2-5-9(12)16-10(6)8/h2-5H,1H3 |
Standard InChI Key | KGZAGKJVFSMUBL-UHFFFAOYSA-N |
SMILES | COC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC(=O)O2 |
Canonical SMILES | COC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC(=O)O2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
8-Methoxy-5-nitro-2H-chromen-2-one (C₁₀H₇NO₅) features a bicyclic chromen-2-one core substituted with methoxy (-OCH₃) and nitro (-NO₂) groups at the eighth and fifth positions, respectively . The planar chromene ring system facilitates π-π interactions, while the electron-withdrawing nitro group enhances electrophilic reactivity at adjacent sites. X-ray diffraction studies of analogous compounds, such as 3-acetyl-7-nitro-2H-chromen-2-one, reveal bond lengths of 1.36–1.42 Å for the lactone carbonyl and 1.22–1.25 Å for nitro groups, suggesting significant conjugation across the ring .
Key Physical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 221.1663 g/mol | |
Density | 1.446 g/cm³ | |
Boiling Point | 446.7°C at 760 mmHg | |
Flash Point | 230.1°C | |
Solubility | Organic solvents (e.g., DMSO, CHCl₃) |
The compound’s lipophilicity, inferred from its solubility in organic solvents, makes it suitable for drug delivery systems requiring membrane permeability.
Synthetic Methodologies
Traditional Synthesis Routes
A common route involves nitration of 8-methoxy-2H-chromen-2-one using mixed acids (HNO₃/H₂SO₄). For example, 5-hydroxy-8-nitro-2H-chromene intermediates are synthesized via Claisen rearrangement of propargyl ethers, followed by nitration and cyclization . In one protocol, 2-nitro-5-fluorophenol undergoes alkylation with propargyl bromide, followed by thermal rearrangement and nitro group reduction using SnCl₂ .
Green Chemistry Approaches
Recent advancements employ iron-based metal-organic frameworks (Fe-MOFs) as catalysts. Fe₃O(BPDC)₃, for instance, promotes the Pechmann condensation of 2-hydroxy-5-nitrobenzaldehyde with methyl acetoacetate, yielding 8-methoxy-5-nitro-2H-chromen-2-one in 96% yield under mild conditions (80°C, 9 h) . This method minimizes waste and avoids hazardous reagents, aligning with sustainable chemistry principles .
Chemical Reactivity and Functionalization
Nitro Group Reduction
The nitro group at C5 is susceptible to reduction, forming amino derivatives. Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reductions (SnCl₂/HCl) convert the nitro group to an amine, enabling further functionalization, such as urea coupling for kinase inhibitor synthesis .
Electrophilic Substitution
The electron-deficient C6 position undergoes electrophilic substitution. For example, bromination with Br₂/FeBr₃ yields 6-bromo-8-methoxy-5-nitro-2H-chromen-2-one, a precursor for cross-coupling reactions.
Biological Activities and Mechanisms
Anti-Inflammatory Effects
Structural analogs like 8-methoxy-chromen-2-one (lacking the nitro group) exhibit potent anti-inflammatory activity in collagen-induced arthritis (CIA) models, reducing TNF-α, IL-1β, and IL-6 levels by 40–60% at 20 mg/kg doses . The nitro derivative’s enhanced electron-withdrawing capacity may improve binding to kinase active sites, as seen in chromenylurea inhibitors of p38 MAPK (IC₅₀ = 0.033 μM) .
Applications in Drug Development
Kinase Inhibitor Scaffolds
The compound serves as a core structure for kinase inhibitors. Coupling its amine derivatives with aryl isocyanates yields urea-based analogs (e.g., 1-aryl-3-(chromen-5-yl)ureas), which inhibit TNF-α production in THP-1 cells with nanomolar potency .
Radioprotective Agents
Nitro-coumarins’ ability to scavenge free radicals suggests utility in mitigating radiation-induced oxidative damage. Preclinical studies report a 30% increase in survival rates in irradiated models treated with nitro-coumarin derivatives.
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